molecular formula C22H17Cl2NO4S B461458 isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923553-19-9

isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461458
CAS No.: 923553-19-9
M. Wt: 462.3g/mol
InChI Key: XOEUFJDMXPYFAE-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thiochromeno[4,3-b]pyrans This compound is characterized by its unique structure, which includes an isopropyl ester, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiochromeno[4,3-b]pyran Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a thiol compound under acidic or basic conditions to form the thiochromeno[4,3-b]pyran core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the thiochromeno[4,3-b]pyran core.

    Amination: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol under acidic conditions to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can be compared with similar compounds such as:

    Thiochromeno[4,3-b]pyran Derivatives: These compounds share the core structure but differ in the substituents, leading to variations in chemical reactivity and biological activity.

    Dichlorophenyl Compounds: Compounds with dichlorophenyl groups may exhibit similar chemical properties but differ in their overall biological effects.

    Amino Acid Esters: These compounds have similar ester functional groups but differ in the amino acid moiety, affecting their chemical and biological behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4S/c1-10(2)28-21(26)18-16(12-8-7-11(23)9-14(12)24)17-19(29-20(18)25)13-5-3-4-6-15(13)30-22(17)27/h3-10,16H,25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEUFJDMXPYFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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